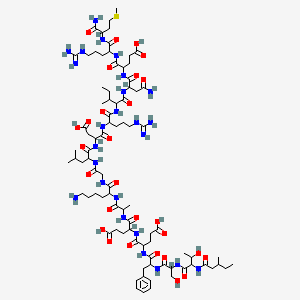
Calcineurin Autoinhibitory Peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deamino-xiIle-DL-xiThr-DL-Ser-DL-Phe-DL-Glu-DL-Glu-DL-Ala-DL-Lys-Gly-DL-Leu-DL-Asp-DL-Arg-DL-xiIle-DL-Asn-DL-Glu-DL-Arg-DL-Met-NH2 is a synthetic peptide composed of a sequence of amino acids This compound is notable for its inclusion of both D- and L-forms of amino acids, which can influence its biological activity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcineurin Autoinhibitory Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is often used for purification, ensuring the final product is of high purity and suitable for research or therapeutic use.
Chemical Reactions Analysis
Types of Reactions
Deamino-xiIle-DL-xiThr-DL-Ser-DL-Phe-DL-Glu-DL-Glu-DL-Ala-DL-Lys-Gly-DL-Leu-DL-Asp-DL-Arg-DL-xiIle-DL-Asn-DL-Glu-DL-Arg-DL-Met-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residue, converting it to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Deamino-xiIle-DL-xiThr-DL-Ser-DL-Phe-DL-Glu-DL-Glu-DL-Ala-DL-Lys-Gly-DL-Leu-DL-Asp-DL-Arg-DL-xiIle-DL-Asn-DL-Glu-DL-Arg-DL-Met-NH2 has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Calcineurin Autoinhibitory Peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.
Comparison with Similar Compounds
Similar Compounds
Deamino-Cys(1)-D-Tyr(Et)-Ile-Thr-Asn-Cys(1)-Pro-Orn-Gly-NH2: An oxytocin analog with inhibitory effects on oxytocin and vasopressin.
Cetrorelix: A gonadotropin-releasing hormone antagonist used in assisted reproduction.
Bivalirudin: A thrombin inhibitor used for preventing thrombosis.
Uniqueness
Deamino-xiIle-DL-xiThr-DL-Ser-DL-Phe-DL-Glu-DL-Glu-DL-Ala-DL-Lys-Gly-DL-Leu-DL-Asp-DL-Arg-DL-xiIle-DL-Asn-DL-Glu-DL-Arg-DL-Met-NH2 is unique due to its specific sequence and the inclusion of both D- and L-forms of amino acids. This dual configuration can enhance its stability and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[[1-[[6-amino-1-[[2-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[2-[[3-hydroxy-2-[[3-hydroxy-2-(3-methylpentanoylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H141N25O28S/c1-10-43(5)36-61(114)109-68(46(8)112)83(138)108-59(41-111)81(136)105-56(37-47-19-13-12-14-20-47)78(133)103-54(26-29-65(120)121)75(130)102-52(24-27-63(116)117)72(127)96-45(7)70(125)99-49(21-15-16-31-86)71(126)95-40-62(115)97-55(35-42(3)4)77(132)106-58(39-66(122)123)80(135)101-51(23-18-33-94-85(91)92)76(131)110-67(44(6)11-2)82(137)107-57(38-60(87)113)79(134)104-53(25-28-64(118)119)74(129)100-50(22-17-32-93-84(89)90)73(128)98-48(69(88)124)30-34-139-9/h12-14,19-20,42-46,48-59,67-68,111-112H,10-11,15-18,21-41,86H2,1-9H3,(H2,87,113)(H2,88,124)(H,95,126)(H,96,127)(H,97,115)(H,98,128)(H,99,125)(H,100,129)(H,101,135)(H,102,130)(H,103,133)(H,104,134)(H,105,136)(H,106,132)(H,107,137)(H,108,138)(H,109,114)(H,110,131)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H4,89,90,93)(H4,91,92,94) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLUSCCJNIFCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H141N25O28S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1993.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
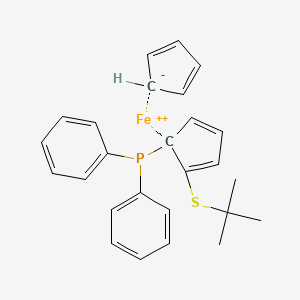
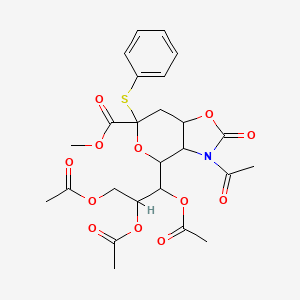
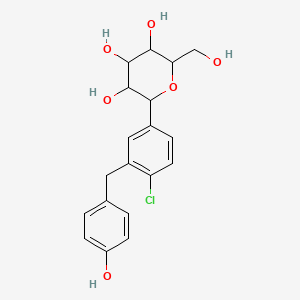
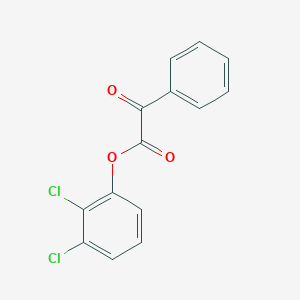
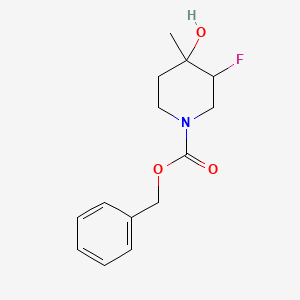
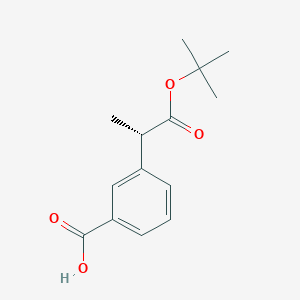
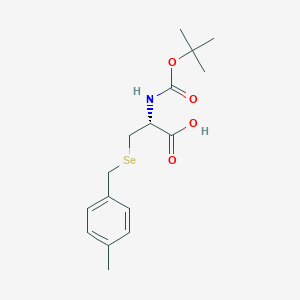
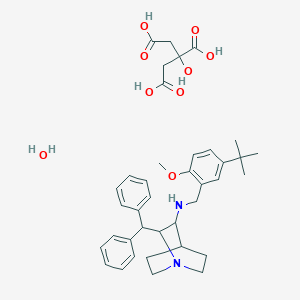
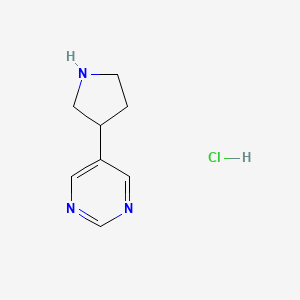
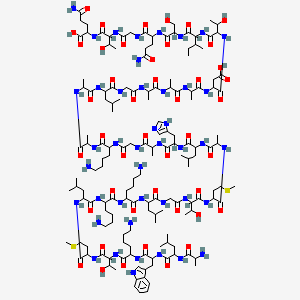
![5-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B8232528.png)
![(4E)-4-[(4-ethoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B8232529.png)
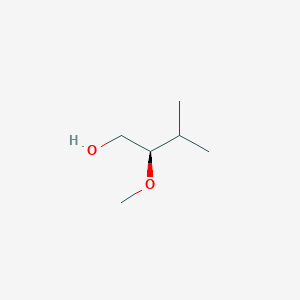
![(2R)-3-(3-methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8232551.png)
